6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one
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Overview
Description
6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is a complex organic compound with a unique structure that includes hydroxy, methylphenyl, iminomethyl, and sulfanylidenepyrimidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidinones, which undergo condensation reactions under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions may vary depending on the desired reaction, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2-methylphenyl)-4-oxo-3H-quinazolin-2-yl-4-(substituted)thiosemicarbazide: Known for its antimicrobial and antitubercular activities.
N-(2-Hydroxy-4-methylphenyl)-3-phenylacrylamide: Studied for its potential biological activities.
Uniqueness
6-Hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxy, iminomethyl, and sulfanylidenepyrimidinone groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-hydroxy-1-(2-methylphenyl)-5-[(3-methylphenyl)iminomethyl]-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12-6-5-8-14(10-12)20-11-15-17(23)21-19(25)22(18(15)24)16-9-4-3-7-13(16)2/h3-11,24H,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHGYURXPJFUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(N(C(=S)NC2=O)C3=CC=CC=C3C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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